N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound featuring an indole moiety, an oxazolidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound, often under acidic or basic conditions.
Sulfonylation: The phenylsulfonyl group is introduced through the reaction of the oxazolidine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the indole derivative with the sulfonylated oxazolidine using oxalyl chloride and a base like pyridine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may serve as a probe in biological studies due to its indole moiety, which is known to interact with various biological targets. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. The indole ring is a common motif in many bioactive molecules, and the oxazolidine ring can enhance binding affinity and specificity.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex drug molecules.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the oxazolidine ring can enhance binding through additional hydrogen bonds and steric effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-(phenylsulfonyl)oxalamide: Lacks the oxazolidine ring, potentially reducing binding affinity.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the phenylsulfonyl group, which may affect solubility and reactivity.
N1-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: Similar structure but with different substitution patterns, affecting biological activity.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the combination of the indole moiety, oxazolidine ring, and phenylsulfonyl group. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(23-11-10-16-14-24-19-9-5-4-8-18(16)19)22(28)25-15-20-26(12-13-31-20)32(29,30)17-6-2-1-3-7-17/h1-9,14,20,24H,10-13,15H2,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNGSDKOJVQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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